tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate
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Overview
Description
tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate is a chemical compound with the molecular formula C8H18N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an aminooxy group and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminooxy compound. One common method involves the use of tert-butyl carbamate and 2-methyl-2-nitropropane-1,3-diol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminooxy group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides; reactions are performed in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oxime derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the aminooxy group.
tert-Butyl 2-aminoethoxycarbamate: Contains an aminoethoxy group instead of an aminooxy group.
Uniqueness
tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate is unique due to the presence of both the aminooxy and tert-butyl carbamate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H20N2O3 |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
tert-butyl N-(1-aminooxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-8(2,3)14-7(12)11-9(4,5)6-13-10/h6,10H2,1-5H3,(H,11,12) |
InChI Key |
CFVKNSKNLPROLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CON |
Origin of Product |
United States |
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